2,3,4,5,6-Pentabromobenzaldehyde
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Description
2,3,4,5,6-Pentabromobenzaldehyde (PBB) is a chemical compound that belongs to the class of brominated aromatic compounds. It is widely used in scientific research due to its unique properties and applications. PBB is a highly reactive compound that can be synthesized using various methods.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Pathways : 2,3,4,5,6-Pentabromobenzaldehyde and related compounds can be synthesized through various chemical reactions. For instance, Guo Can (2000) describes a method to synthesize 2,3,4,5,6-Pentaphenylbenzaldehyde, which involves the addition of tetraphenylcyclopenta-2,4-dien-1-one to ethylene glycol acetal of cinnamaldehyde, followed by oxidation and hydrolysis (Guo Can, 2000).
Molecular Structure Characterization : These compounds, once synthesized, can be characterized using techniques such as NMR, IR, UV-Vis, and elemental analysis to understand their molecular structure and properties, as demonstrated in Guo Can's study (Guo Can, 2000).
Organic Synthesis and Catalysis
Electroreduction Applications : Sato et al. (1992) explored the electroreduction of 2,3,4,5,6-pentafluorobenzoic acid, which is structurally similar to this compound, demonstrating its reduction to various alcohol and aldehyde derivatives in a flow cell system (Sato et al., 1992).
Utilization in Organic Synthesis : Pentabromobenzaldehyde derivatives are used in the chemistry of porphyrins, additives, and in analytical chemistry due to their unique chemical properties, as outlined by Pažitný, Solčan, and Végh (2009) (Pažitný et al., 2009).
Environmental Applications
- Anaerobic Bacterial Transformation : Neilson et al. (1988) studied the transformation of halogenated aromatic aldehydes, including compounds similar to this compound, by anaerobic bacteria. These transformations are important for understanding the environmental fate of such compounds (Neilson et al., 1988).
Chemical Reactions and Transformations
- Cyclocondensation Reactions : Al-Omar et al. (2010) researched the cyclocondensation of 2,6-dihalobenzaldehydes, which can provide insights into similar reactions involving this compound (Al-Omar et al., 2010).
Pharmaceutical and Biological Applications
- Enzyme Inhibition : Wang et al. (2005) isolated bromophenols from red algae, which includes compounds structurally related to this compound, demonstrating significant aldose reductase inhibitory activity, indicating potential pharmaceutical applications (Wang et al., 2005).
properties
IUPAC Name |
2,3,4,5,6-pentabromobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBr5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTLACPYIMNVJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBr5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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